molecular formula C14H26N2O2S3 B14539260 2,5-Bis[(2-butoxyethyl)sulfanyl]-1,3,4-thiadiazole CAS No. 62132-98-3

2,5-Bis[(2-butoxyethyl)sulfanyl]-1,3,4-thiadiazole

Cat. No.: B14539260
CAS No.: 62132-98-3
M. Wt: 350.6 g/mol
InChI Key: SWBSOZXZMRRVPI-UHFFFAOYSA-N
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Description

2,5-Bis[(2-butoxyethyl)sulfanyl]-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of two butoxyethyl sulfanyl groups attached to the 1,3,4-thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis[(2-butoxyethyl)sulfanyl]-1,3,4-thiadiazole typically involves the reaction of 2-butoxyethanethiol with a suitable thiadiazole precursor. One common method includes the use of 2,5-dichloro-1,3,4-thiadiazole as the starting material. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by the butoxyethyl sulfanyl groups. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to ensure complete substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as column chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis[(2-butoxyethyl)sulfanyl]-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species using reducing agents such as lithium aluminum hydride.

    Substitution: The butoxyethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, and other electrophiles in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced sulfur species.

    Substitution: Various alkyl or aryl substituted thiadiazoles.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,5-Bis[(2-butoxyethyl)sulfanyl]-1,3,4-thiadiazole is largely dependent on its interaction with molecular targets. The compound can interact with enzymes and proteins through its sulfanyl groups, potentially inhibiting or modifying their activity. The thiadiazole ring can also participate in various biochemical pathways, influencing cellular processes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Bis[(2-hydroxyethyl)sulfanyl]-1,3,4-thiadiazole
  • 2,5-Bis[(2-methyl-2-octanyl)disulfanyl]-1,3,4-thiadiazole

Uniqueness

2,5-Bis[(2-butoxyethyl)sulfanyl]-1,3,4-thiadiazole is unique due to the presence of butoxyethyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s solubility, reactivity, and interaction with other molecules, making it suitable for specific applications that similar compounds may not be able to fulfill.

Properties

CAS No.

62132-98-3

Molecular Formula

C14H26N2O2S3

Molecular Weight

350.6 g/mol

IUPAC Name

2,5-bis(2-butoxyethylsulfanyl)-1,3,4-thiadiazole

InChI

InChI=1S/C14H26N2O2S3/c1-3-5-7-17-9-11-19-13-15-16-14(21-13)20-12-10-18-8-6-4-2/h3-12H2,1-2H3

InChI Key

SWBSOZXZMRRVPI-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCSC1=NN=C(S1)SCCOCCCC

Origin of Product

United States

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